Cytotoxicity Comparison: Dolastatin 15 vs. Dolastatin 10 in Small Cell Lung Cancer (SCLC) Cell Lines
In a head-to-head comparison against a panel of four small cell lung cancer (SCLC) cell lines, Dolastatin 10 demonstrated consistently and significantly greater potency than Dolastatin 15 [1]. Across the cell lines NCI-H69, NCI-H82, NCI-H345, and NCI-H446, the IC50 values for Dolastatin 15 were 2.7- to 9.2-fold higher than those for Dolastatin 10 [1]. This confirms that Dolastatin 10 is the more potent molecule in this disease model, but also establishes a quantitative baseline for the potency of Dolastatin 15, which is essential for evaluating its novel derivatives or use in combination strategies.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Dolastatin 15: IC50 range of 0.039 - 28.8 nM |
| Comparator Or Baseline | Dolastatin 10: IC50 range of 0.032 - 0.184 nM in SCLC lines (comparable panel) |
| Quantified Difference | 2.7- to 9.2-fold lower potency (higher IC50) |
| Conditions | MTT assay on human SCLC cell lines NCI-H69, NCI-H82, NCI-H345, NCI-H446 |
Why This Matters
This data allows researchers to select the appropriate tool compound: Dolastatin 10 for maximum intrinsic potency and Dolastatin 15 as a comparator to probe structure-activity relationships (SAR) or resistance mechanisms that might overcome its lower activity.
- [1] Ali, M. A., et al. (1998). Dolastatin 15 induces apoptosis and BCL-2 phosphorylation in small cell lung cancer cell lines. Anticancer Research, 18(2A), 1021-1026. View Source
